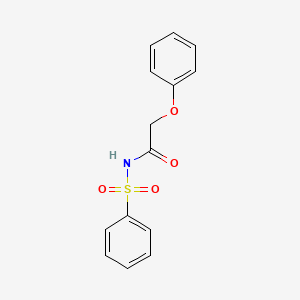

2-phenoxy-N-(phenylsulfonyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(benzenesulfonyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(11-19-12-7-3-1-4-8-12)15-20(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSCGULGQRZVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49730052 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies and Methodologies for 2 Phenoxy N Phenylsulfonyl Acetamide and Its Analogues

Classical Synthetic Routes to 2-phenoxy-N-(phenylsulfonyl)acetamide

Classical synthetic approaches to this compound typically involve the sequential formation of the key bonds within the molecule. These routes often rely on well-established named reactions and may involve multiple steps of activation, coupling, and purification.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to molecules like this compound. The Ugi and Passerini reactions are prominent examples of MCRs that could be adapted for this purpose.

A plausible Ugi four-component reaction (U-4CR) for the synthesis of this compound would involve the reaction of phenoxyacetic acid, benzenesulfonamide, an aldehyde (such as formaldehyde), and an isocyanide. wikipedia.org The Ugi reaction is known for its ability to generate a high degree of molecular diversity and complexity in a single step. wikipedia.orgorganic-chemistry.org A recent development in this area is the tandem N-sulfonylation/Ugi four-component reaction, which allows for the synthesis of pseudopeptides connected to a sulfonamide scaffold. rsc.org This strategy could be directly applied to the synthesis of the target molecule by reacting a sulfonyl chloride, glycine, a benzylamine, a benzaldehyde, and an isocyanide in a one-pot, five-component reaction. rsc.org

The Passerini three-component reaction, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, could also be envisioned for the synthesis of an intermediate that could then be converted to the target molecule. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net For example, the reaction of phenoxyacetic acid, formaldehyde, and an appropriate isocyanide would yield an α-acyloxy amide, which could then be further functionalized.

| Reaction | Reactants | Product Type | Key Features |

| Ugi-4CR | Phenoxyacetic acid, Benzenesulfonamide, Aldehyde, Isocyanide | α-Acetamido carboxamide | High atom economy, convergent, rapid access to complexity. wikipedia.orgorganic-chemistry.orgnih.gov |

| Tandem N-sulfonylation/Ugi-5CR | Sulfonyl chloride, Glycine, Benzylamine, Benzaldehyde, Isocyanide | Pseudopeptide-sulfonamide conjugate | One-pot, high efficiency, mild conditions. rsc.org |

| Passerini-3CR | Phenoxyacetic acid, Aldehyde, Isocyanide | α-Acyloxy amide | Forms an ester and an amide bond in one step. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net |

Coupling Reactions in this compound Synthesis (e.g., Suzuki Cross-Coupling)

Coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct the carbon-oxygen and nitrogen-sulfur bonds present in this compound. While Suzuki cross-coupling is primarily known for carbon-carbon bond formation, other named coupling reactions are highly relevant here.

The formation of the phenoxy ether linkage can be achieved via an Ullmann condensation . wikipedia.orgwikipedia.orgmagtech.com.cnorganic-chemistry.orgnih.gov This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.orgwikipedia.org In the context of synthesizing the target molecule, phenol could be reacted with a suitable 2-halo-N-(phenylsulfonyl)acetamide derivative.

The sulfonamide bond is typically formed through the reaction of a sulfonyl chloride with an amine. However, for the construction of the N-acylsulfonamide moiety, a Buchwald-Hartwig amination could be employed. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds and has been extended to the synthesis of amides. wikipedia.orgresearchgate.net A plausible route would involve the coupling of 2-phenoxyacetamide (B1293517) with a phenylsulfonyl halide.

A potential synthetic sequence could therefore involve:

Synthesis of 2-phenoxyacetic acid from phenol and chloroacetic acid.

Amidation of 2-phenoxyacetic acid to yield 2-phenoxyacetamide.

N-arylation of 2-phenoxyacetamide with phenylsulfonyl chloride, potentially using a Buchwald-Hartwig type coupling reaction.

| Coupling Reaction | Bond Formed | Reactants | Catalyst System |

| Ullmann Condensation | C-O (Ether) | Phenol, 2-halo-N-(phenylsulfonyl)acetamide | Copper (I) salts |

| Buchwald-Hartwig Amination | N-S (Sulfonamide) | 2-Phenoxyacetamide, Phenylsulfonyl halide | Palladium catalyst with specialized phosphine (B1218219) ligands |

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalyst-Free Synthesis

The development of catalyst-free reactions is a key goal in green chemistry as it simplifies purification procedures and reduces the environmental impact of metal catalysts. While a direct catalyst-free synthesis of this compound has not been explicitly reported, catalyst-free methods for the formation of key structural motifs have been described. For instance, the synthesis of 2-iminothiazoles from nitroepoxides and thiourea (B124793) has been achieved under catalyst-free conditions. nih.gov Similarly, facile catalyst-free methods for the synthesis of quinoline (B57606) derivatives have also been developed. rsc.orgrsc.orgasianpubs.org These examples suggest that with careful selection of reactive starting materials, it may be possible to devise a catalyst-free route to the target molecule or its key intermediates.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. anton-paar.comnih.govscispace.com The synthesis of phenoxyacetanilides, which are structurally related to the target molecule, has been successfully achieved using microwave irradiation. researchgate.net In one study, 4-methylphenoxyacetoanilides were synthesized by the O-alkylation of p-cresol (B1678582) with various 2-chloroacetanilides under microwave irradiation, demonstrating the feasibility of this technology for forming the phenoxy ether linkage. researchgate.net Furthermore, the synthesis of various N-phenyl acetamide (B32628) derivatives has been shown to be significantly more efficient under microwave conditions, with drastically reduced reaction times and excellent yields. researchgate.net Given these precedents, a microwave-assisted approach to the synthesis of this compound, likely involving the reaction of a phenoxide with an N-(phenylsulfonyl)-2-chloroacetamide derivative, is highly viable.

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Yield |

| Synthesis of N-phenyl acetamide derivatives | Hours to days | Minutes | Often higher with microwave |

| Synthesis of phenoxyacetanilides | Several hours | 60-90 seconds | Good to excellent |

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. This technology is increasingly being adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients. The synthesis of sulfonamides has been successfully demonstrated in a flow chemistry setup, highlighting the potential for a rapid and eco-friendly production method. acs.org A recent patent application describes a flow synthesis process for the production of sulfonylurea compounds, which share the sulfonamide moiety with the target molecule. google.com This process involves the reaction of a sulfonamide with a carbamate (B1207046) in a continuous flow system, achieving high conversion and throughput. google.com These examples strongly suggest that a multi-step flow synthesis of this compound could be developed, offering a safe, efficient, and scalable manufacturing process.

Derivatization and Functionalization of the this compound Scaffold

The core structure of this compound presents multiple sites for chemical elaboration, offering a platform for generating diverse libraries of analogues. Synthetic methodologies have been developed to systematically modify each component of the scaffold, thereby enabling a comprehensive investigation of its chemical space.

Modification of the Phenoxy Moiety

Alterations to the phenoxy ring are a common strategy to modulate the biological activity of this compound analogues. This typically involves the introduction of various substituents onto the phenyl ring of the phenoxy group. The general synthetic approach commences with the reaction of a substituted phenol with an N-acyl-2-chloroacetamide derivative in the presence of a weak base.

One common method involves the reaction of a substituted phenol with 2-chloro-N-(substituted)acetamide in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in a suitable solvent like dry acetone, with the reaction mixture being refluxed. nih.gov Unreacted phenol can be removed from the final product by treatment with a 10% w/v sodium carbonate solution. nih.gov

A variety of substituents can be introduced onto the phenoxy ring, including halogens, nitro groups, and alkyl chains. For instance, a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has been synthesized using this methodology. nih.gov The synthesis of these compounds highlights the versatility of this approach for creating a library of analogues with diverse electronic and steric properties on the phenoxy ring.

Table 1: Synthesis of 2-(Substituted phenoxy) Acetamide Derivatives

| Entry | Substituted Phenol | Product |

|---|---|---|

| 1 | 4-Nitrophenol | N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide nih.gov |

| 2 | 2-Nitrophenol | N-(1-(4-Chlorophenyl)ethyl)-2-(2-nitrophenoxy)acetamide nih.gov |

| 3 | 2,4-Dichlorophenol | N-(1-(4-Chlorophenyl)ethyl)-2-(2,4-dichlorophenoxy)acetamide nih.gov |

| 4 | 4-Chlorophenol | 2-(4-Chlorophenoxy)-N-(1-(p-tolyl)ethyl)acetamide nih.gov |

In another example, a novel series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives were synthesized by treating the corresponding chloroacetamide derivative with various substituted phenols. researchgate.netresearchgate.net

Alterations to the Phenylsulfonyl Group

Modification of the phenylsulfonyl group offers another avenue for structural diversification. While direct substitution on the phenyl ring of the phenylsulfonyl group in this compound is less commonly reported, related strategies involving the alteration of the sulfonamide portion have been explored.

One notable approach involves the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. who.intdocumentsdelivered.com This multi-step synthesis begins with the reaction of benzenesulfonyl chloride with 1-aminopiperidine (B145804) under controlled pH conditions to yield N-(piperidin-1-yl)benzenesulfonamide. who.intdocumentsdelivered.com This intermediate is then N-alkylated with various N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of a strong base like sodium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF). who.intdocumentsdelivered.com This method effectively introduces diversity at the nitrogen atom of the sulfonamide, which is analogous to altering the substitution pattern of the core phenylsulfonyl group.

Table 2: Synthesis of N-Substituted-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives

| Entry | N-Aryl/aralkyl-2-bromoacetamide | Product |

|---|---|---|

| 1 | N-Phenyl-2-bromoacetamide | N-Phenyl-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide who.intresearchgate.net |

| 2 | N-(4-Chlorophenyl)-2-bromoacetamide | N-(4-Chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide who.intresearchgate.net |

| 3 | N-(4-Nitrophenyl)-2-bromoacetamide | N-(4-Nitrophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide who.intresearchgate.net |

Diversification at the Amide Nitrogen

The amide nitrogen of the this compound scaffold is a key site for introducing structural diversity. Synthetic strategies typically involve the acylation of a primary or secondary amine with a 2-phenoxyacetyl chloride or a related activated carboxylic acid derivative.

A general method for the synthesis of N-substituted phenoxyacetamide derivatives involves the chloroacetylation of a primary amine, followed by reaction with a substituted phenol. For example, 1-phenylethylamine (B125046) can be reacted with chloroacetyl chloride to form 2-chloro-N-(1-phenylethyl)acetamide, which is then reacted with various substituted phenols to yield a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogues. nih.gov

Further diversification can be achieved by starting with different primary or secondary amines. The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives illustrates the alkylation of an amine with a suitable alkylating agent. documentsdelivered.com In a broader context, the synthesis of N-aryl-2-phenoxyacetamides can be accomplished by the acylation of aminophenols with phenoxyacetyl chloride in a mixture of DMF and acetic acid in the presence of anhydrous sodium acetate. sci-hub.se

Table 3: Examples of Diversification at the Amide Nitrogen

| Entry | Amine | Acylating/Alkylating Agent | Product |

|---|---|---|---|

| 1 | 1-(p-Tolyl)ethylamine | 2-Chloroacetyl chloride, then 4-chlorophenol | 2-(4-Chlorophenoxy)-N-(1-(p-tolyl)ethyl)acetamide nih.gov |

| 2 | 1-(4-Chlorophenyl)ethylamine | 2-Chloroacetyl chloride, then 4-nitrophenol | N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide nih.gov |

| 3 | 1-Aminopiperidine | Benzenesulfonyl chloride, then N-phenyl-2-bromoacetamide | N-Phenyl-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide who.intresearchgate.net |

Mechanistic Investigations and Reactivity Studies of 2 Phenoxy N Phenylsulfonyl Acetamide

Reaction Kinetics and Thermodynamics of 2-phenoxy-N-(phenylsulfonyl)acetamide Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not readily found in published literature. However, studies on related N-acylsulfonamide and acetamide (B32628) scaffolds provide insights into potential reaction dynamics. For instance, kinetic studies on the hydrolysis of related amides or the reactions at the sulfonamide group are often conducted to understand their stability and reactivity in various chemical environments.

The thermodynamic stability of the molecule is influenced by the resonance stabilization of the amide and sulfonamide groups, as well as the ether linkage. Any reaction that disrupts this conjugation would likely have a significant activation energy barrier.

Table 3.1.1: Postulated Thermodynamic Parameters for Key Reactions (Hypothetical) This table presents hypothetical data based on general principles for related compound classes.

| Reaction Type | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Notes |

| Amide Hydrolysis (Acid-catalyzed) | < 0 | < 0 | ~ 0 | Expected to be exergonic and enthalpically driven. |

| N-S Bond Cleavage | > 0 | > 0 | > 0 | Generally requires harsh conditions, entropically favored at high temperatures. |

| Ether Cleavage | > 0 | > 0 | ~ 0 | Thermodynamically unfavorable without a strong acid catalyst (e.g., HBr). |

Note: This data is illustrative and not based on experimental results for this compound.

Elucidation of Reaction Intermediates and Transition States

Detailed experimental or computational studies elucidating reaction intermediates and transition states for this compound are scarce. However, based on the general mechanisms for its functional groups, several intermediates can be postulated for its transformations.

For example, in a potential hydrolysis of the amide bond under acidic conditions, a protonated carbonyl intermediate would be formed, followed by nucleophilic attack by water. The transition state would involve the formation and breaking of bonds to the tetrahedral carbonyl carbon.

In reactions involving the sulfonamide moiety, such as deprotonation, a resonance-stabilized N-anion would be the key intermediate. The negative charge would be delocalized over the sulfonyl oxygens and the carbonyl oxygen, contributing to its acidity.

Acid-Base Properties and Tautomerism of this compound

The most prominent acidic site in this compound is the proton on the nitrogen atom of the sulfonamide group. N-acylsulfonamides are known to be significantly more acidic than simple amides or sulfonamides due to the electron-withdrawing nature of both the adjacent acyl and sulfonyl groups. The resulting conjugate base is stabilized by resonance delocalization across the O=C-N-S=O system.

The pKa of N-acylsulfonamides typically falls in the range of 2-4, making them comparable in acidity to carboxylic acids. While the specific pKa of this compound has not been reported, it is expected to be within this range.

Tautomerism: The compound can exhibit keto-enol and amide-imidol tautomerism. The keto-form is generally the most stable. The enol tautomer, involving the acetamide group, and the imidol tautomer, involving the sulfonamide, are typically present in very low concentrations in standard conditions.

Table 3.4.1: Predicted Acid-Base Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| pKa (N-H) | 2 - 4 | Comparison with known N-acylsulfonamides. |

| Basicity | Very Weak | The lone pairs on oxygen and nitrogen atoms are delocalized. |

| Dominant Tautomer | Keto-amide form | General stability of carbonyl and sulfonyl groups. |

Oxidative and Reductive Pathways of this compound

Specific studies on the oxidative and reductive pathways of this compound are not available. However, the reactivity of its functional groups suggests several possibilities.

Oxidative Pathways: The aromatic rings could be susceptible to oxidation under strong oxidizing conditions, potentially leading to ring-opening or the formation of phenols and quinones, though this would likely require harsh conditions. The methylene (B1212753) bridge is a potential site for oxidation to a carbonyl group, which would lead to an N-acylimidoyl derivative. The sulfur atom is already in its highest oxidation state (+6) and is therefore inert to further oxidation.

Reductive Pathways: The amide and sulfonamide groups are generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the amide carbonyl group to a methylene group, yielding an N-sulfonylated amine. Reductive cleavage of the N-S bond is also a possibility under specific conditions, which would lead to phenoxyacetamide and benzenesulfinic acid. The aromatic rings can be reduced to cyclohexyl rings via catalytic hydrogenation at high pressure and temperature.

Table 3.5.1: Potential Redox Reactions and Products

| Reaction Type | Reagent (Example) | Potential Product(s) |

| Amide Reduction | LiAlH4 | 2-phenoxy-N-(phenylsulfonyl)ethanamine |

| N-S Bond Cleavage | Samarium(II) iodide | Phenoxyacetamide, Benzenesulfinic acid |

| Aromatic Ring Hydrogenation | H2, Rh/C | 2-(cyclohexyloxy)-N-(cyclohexylsulfonyl)acetamide |

| C-O Bond Cleavage | HBr (strong acid) | 2-bromo-N-(phenylsulfonyl)acetamide, Phenol (B47542) |

Note: The products listed are hypothetical and based on the known reactivity of related functional groups.

Theoretical and Computational Chemistry Applied to 2 Phenoxy N Phenylsulfonyl Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis of 2-phenoxy-N-(phenylsulfonyl)acetamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. These calculations can determine stable molecular geometries, vibrational frequencies, and electronic properties, offering a detailed picture of the molecule's characteristics. For complex molecules like this compound, these methods are invaluable for predicting its chemical behavior.

A hypothetical DFT study on this compound would likely focus on the torsion angles around the S-N, N-C(O), and C-O-C bonds, as these are crucial for determining the molecule's three-dimensional shape. The results would be presented in a table of optimized geometric parameters.

Table 1: Representative Optimized Geometric Parameters for a Phenoxy Acetamide (B32628) Moiety (Illustrative) Data based on findings for related structures, not this compound itself.

| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |

| C=O | 1.21 | ||

| C-N | 1.37 | O=C-N | 123.5 |

| N-H | 1.01 | C-N-H | 123.2 |

| O-C(aromatic) | 1.37 | C-O-C | 118.0 |

| S=O | 1.45 | O=S=O | 120.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's reactivity; a smaller gap suggests higher reactivity and lower kinetic stability.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient parts. This information helps predict how the molecule will interact with other chemical species. In related sulfonamide derivatives, the HOMO and LUMO are often distributed across the aromatic rings and the sulfonyl group.

The energies of these orbitals and the resulting energy gap are key parameters derived from these calculations.

Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative examples based on similar molecules and are not specific to this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map uses a color scale to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero potential.

In a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups, making them primary sites for interacting with electrophiles or forming hydrogen bonds. The hydrogen atom on the amide nitrogen (N-H) would be expected to show a positive potential (blue), identifying it as a potential hydrogen bond donor site. Such analysis is crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes like conformational changes and interactions with a solvent.

Solvation refers to the interaction between a solute molecule and the solvent molecules surrounding it. These interactions can significantly influence the solute's conformation, stability, and reactivity. MD simulations can model these effects by placing the molecule of interest, such as this compound, in a box filled with explicit solvent molecules (e.g., water, ethanol).

The simulation would track the trajectories of all atoms, revealing how solvent molecules arrange themselves around the solute. For instance, polar solvent molecules like water would be expected to form hydrogen bonds with the polar groups of this compound, such as the carbonyl, sulfonyl, and N-H groups. These interactions stabilize the solute and can affect its preferred conformation compared to the gas phase. The diffusion of solvent molecules into a polymer matrix, a related phenomenon, often shows complex behavior that can be unraveled through MD simulations.

A molecule, particularly one with several rotatable bonds like this compound, can exist in multiple conformations. The collection of all possible conformations and their relative energies forms the molecule's conformational landscape. MD simulations are an excellent tool for exploring this landscape by simulating the molecule's motion over a period of time, allowing it to sample various shapes.

By analyzing the simulation trajectory, one can identify the most stable (lowest energy) and frequently occurring conformations. The analysis often focuses on the dihedral angles of the flexible bonds within the molecule. Plotting these angles against each other can reveal distinct, low-energy conformational states. This provides insight into the molecule's flexibility and the dynamic equilibrium between different shapes, which is critical for understanding its biological or chemical function.

Prediction of Reactivity and Reaction Pathways via Computational Methods

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate these properties. For the structural class to which this compound belongs, DFT calculations are used to determine optimized molecular geometry, frontier molecular orbital (FMO) energy gaps (HOMO-LUMO), and molecular electrostatic potential (MEP). nih.govresearchgate.net

While specific computational studies predicting the reaction pathways for this compound are not detailed in the reviewed literature, the established methodologies are broadly applicable. Such studies on related phenoxyacetamide and N-sulfonylacetamide derivatives provide a clear blueprint for how the reactivity of the title compound would be assessed. nih.govnih.gov For instance, DFT calculations can explore thermodynamic stability and molecular geometry. nih.gov The analysis of Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net These computational analyses help in understanding how the molecule might behave in a chemical reaction, guiding the design of synthesis routes.

Modern computational protocols can efficiently explore a molecule's potential energy surface to identify possible reaction pathways. researchgate.netscirp.org These approaches combine global optimization techniques with machine learning algorithms, such as neural networks, to locate transition states between reactants and products. researchgate.netscirp.org This can uncover a network of competing reactions, which is essential for designing efficient synthetic processes. researchgate.net While these advanced methods have not been specifically applied to this compound in the available literature, they represent the cutting-edge approach for predicting its reaction pathways.

Molecular Docking Studies with Biological Macromolecules (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. semanticscholar.org It is extensively used in drug design to simulate the interaction between a small molecule ligand and the binding site of a target protein. nih.gov Although specific molecular docking studies for this compound were not found, numerous studies on its structural analogs—phenoxyacetamides and N-sulfonylacetamides—demonstrate the utility of this method in identifying potential biological targets and elucidating binding mechanisms. semanticscholar.orgnih.gov These studies provide a framework for how this compound could be evaluated for its potential biological activity.

The primary output of a docking simulation is the binding affinity or docking score, typically measured in kcal/mol, which estimates the strength of the interaction. semanticscholar.org Lower, more negative values indicate a stronger, more favorable binding interaction. semanticscholar.orgresearchgate.net

Research on various phenoxyacetamide derivatives shows their potential to interact with a range of biological targets. For example, certain thymol-derived phenoxyacetamides were docked against the active site of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), a key target for developing antiparasitic drugs. nih.gov Similarly, other phenoxyacetanilide derivatives have been evaluated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a major target for anti-inflammatory drugs. semanticscholar.orgresearchgate.net One such derivative, (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide), demonstrated a strong binding affinity for COX-2. semanticscholar.orgresearchgate.net

| Compound Name | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) | COX-2 | -8.9 | semanticscholar.orgresearchgate.net |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Matrix Metalloproteinase-2 (MMP-2) | -7.48 | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | CpCDPK1 | -7.14 | nih.gov |

| 2-(2-Formylphenoxy)acetamide | SARS-CoV-2 Protein (6NUS) | Good | researchgate.net |

Likewise, derivatives of N-(benzenesulfonyl)acetamide have been designed and evaluated as multi-target inhibitors, showing activity against COX-2, 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov The docking studies for these compounds help to rationalize their multifunctional activity at a molecular level. nih.gov

| Compound | Target Enzyme(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Derivative 9a | COX-2, 5-LOX, TRPV1 | COX-2: 0.011 µM 5-LOX: 0.046 µM TRPV1: 0.008 µM | nih.gov |

| Derivative 9b | COX-2, 5-LOX, TRPV1 | COX-2: 0.023 µM 5-LOX: 0.31 µM TRPV1: 0.14 µM | nih.gov |

Structure Activity Relationship Sar Studies of 2 Phenoxy N Phenylsulfonyl Acetamide Analogues

Design and Synthesis of Structure-Activity Probes

The generation of analogues for SAR studies involves strategic design and versatile synthetic methodologies. The core scaffold of 2-phenoxy-N-(phenylsulfonyl)acetamide can be dissected into three primary components for modification: the phenoxy ring, the phenylsulfonyl ring, and the central acetamide (B32628) linker. The synthesis of these analogues typically follows a convergent approach where key fragments are prepared separately and then combined.

A general synthetic route begins with the preparation of phenoxyacetic acids. This is often achieved through the reaction of a substituted phenol (B47542) with chloroacetic acid in the presence of a base like sodium hydroxide. nih.gov The resulting phenoxyacetic acid derivative can then be converted to a more reactive species, such as an acyl chloride, or directly coupled with a substituted phenylsulfonamide using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-Ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC). archivepp.com

Alternatively, a library of N-aryl/aralkyl-substituted-2-bromoacetamides can be reacted with a pre-synthesized N-(substituted-phenylsulfonyl)amine in the presence of a base such as sodium hydride (NaH) in a solvent like N,N-Dimethylformamide (DMF). nih.govwho.int This modular approach allows for the introduction of diversity at multiple points on the scaffold. For instance, a series of N-(phenylsulfonyl)acetamide derivatives can be synthesized by reacting benzenesulfonyl chloride with an appropriate amine, followed by substitution at the nitrogen atom with various electrophiles like N-aryl-substituted-2-bromoacetamides. nih.govwho.int These systematic modifications produce a library of structure-activity probes essential for subsequent biological or chemical evaluation.

Elucidation of Pharmacophoric Features within the this compound Scaffold

The this compound scaffold possesses several key pharmacophoric features that are critical for its interaction with biological targets. A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity.

The Terminal Phenoxy Group : The phenoxy moiety is recognized as a privileged structure in medicinal chemistry. nih.gov It can engage in crucial π–π stacking interactions with aromatic residues in a protein's binding site. The ether oxygen atom can also act as a hydrogen bond acceptor, further anchoring the molecule to its target. nih.gov The presence and substitution pattern of this group are often determinant for high activity. nih.gov

The Phenylsulfonyl Group : Sulfonamides are a well-established class of pharmacophores known for their potent enzyme inhibition activities, particularly against metalloenzymes like carbonic anhydrases where the sulfonamide group coordinates with the active site zinc ion. who.intpsu.edu The geometry around the sulfur atom and the orientation of the phenyl ring influence binding affinity and selectivity. nih.gov

The Acetamide Linker : The central acetamide moiety (-NH-CO-) is not merely a spacer but an active participant in molecular recognition. archivepp.com The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.govnih.gov The conformational flexibility of the linker allows the two terminal aromatic rings to adopt an optimal orientation for binding. The conformation of the N-H and C=O bonds within the -SO2-NH-CO- segment is a significant structural feature. nih.gov

Together, these features create a pharmacophoric model characterized by two aromatic regions for hydrophobic and π-stacking interactions, connected by a flexible linker containing key hydrogen bonding elements.

Impact of Substituent Effects on Biological or Chemical Activities

Systematic modification of the substituents on both the phenoxy and phenylsulfonyl rings has a profound impact on the biological and chemical activities of the resulting analogues. SAR studies have revealed clear trends related to the electronic and steric properties of these substituents.

For derivatives of the closely related phenoxyacetamide class, the introduction of specific substituents has been shown to modulate activity significantly. For example, studies on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogues indicated that halogen-containing derivatives enhanced anti-inflammatory activity, while those with a nitro group showed good anti-inflammatory and analgesic properties. nih.gov In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifying the eastern phenoxy ring with fluoro groups at the 2-, 3-, or 4-positions was generally well-tolerated with only slight reductions in potency compared to the unsubstituted analogue. mdpi.com

In the context of 2-phenoxybenzamides, which share the diaryl ether motif, the nature and position of substituents are critical. One study found that a 4-fluorophenoxy substituent generally had an advantageous effect on antiplasmodial activity. mdpi.com Shifting other substituents on the second aniline (B41778) ring from the meta to the para position resulted in a dramatic increase in activity and selectivity. mdpi.com

The table below summarizes findings from various phenoxyacetamide derivatives, illustrating the effect of substituents on biological activity.

| Scaffold | Substituent (R) | Position | Observed Activity/Effect | Reference |

| 2-Phenoxy-N-(1-phenylethyl)acetamide | Halogen (F, Cl, Br) | Varies | Enhanced anti-inflammatory activity | nih.gov |

| 2-Phenoxy-N-(1-phenylethyl)acetamide | Nitro (NO₂) | Varies | Good anti-inflammatory & analgesic activity | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | Fluoro (F) | 2-, 3-, or 4- on phenoxy ring | Tolerated with slight reduction in potency | mdpi.com |

| 2-(Phenoxy)benzamide | 4-Fluorophenoxy vs. Phenoxy | - | 4-Fluorophenoxy generally advantageous | mdpi.com |

| 2-(4-Fluorophenoxy)benzamide | N-Boc piperazinyl | para- vs. meta- on anilino ring | para-substitution showed highest activity & selectivity | mdpi.com |

Similarly, for N-(phenylsulfonyl)acetamide derivatives, SAR studies have pointed to specific sites on the scaffold that can tolerate the introduction of various functional groups to create affinity probes without losing activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical models to correlate the chemical structure of compounds with their biological or chemical activities. For derivatives of the this compound scaffold, QSAR studies offer valuable insights for predicting the activity of new analogues and guiding rational drug design.

QSAR studies have been successfully applied to structurally related compound classes. For instance, the inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives against various matrix metalloproteinases (MMPs) was modeled using 2D autocorrelation descriptors. These models, developed using multiple linear regression (MLR) and Bayesian-regularized neural network (BRANN) approaches, revealed that different molecular descriptors were crucial for inhibiting different MMPs, providing useful information about ligand specificity for the enzyme's binding pockets.

In another study on acetamidosulfonamide derivatives, QSAR models for antioxidant activity were constructed using multiple linear regression. researchgate.net The models showed a high correlation coefficient and indicated that an ethylene (B1197577) group connected to a pyridine (B92270) ring significantly contributed to antioxidant activities. researchgate.net These validated QSAR models were then used to design new sulfonamides with potentially enhanced activity. researchgate.net

For phenoxyacetic acid derivatives, Hansch-type QSAR analysis has been used to correlate in vitro activity with physicochemical properties. Potency was found to be positively correlated with the hydrophobicity (π values) of substituents at all positions and with the electronic parameter (σ constants) of meta and para substituents.

The table below outlines key aspects of QSAR studies performed on related scaffolds.

| Compound Class | Modeling Method | Key Descriptors/Parameters | Biological Activity Modeled | Reference |

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | MLR, BRANN, Genetic Algorithm | 2D Autocorrelation Descriptors | Matrix Metalloproteinase (MMP) Inhibition | |

| Acetamidosulfonamide derivatives | Multiple Linear Regression | Not specified (led to ethylene-pyridine finding) | Antioxidant (Radical Scavenging, SOD) | researchgate.net |

| Phenoxyacetic acid derivatives | Hansch Analysis | Hydrophobicity (π), Electronic (σ), Molar Refraction (MR) | Antisickling Effect | |

| Sulfa drugs (sulfonamides) | Comparative Molecular Field Analysis (CoMFA) | 3D Steric and Electrostatic Fields | Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition |

These studies demonstrate that both linear and non-linear QSAR models can effectively predict the activity of compounds containing the phenoxyacetamide and phenylsulfonylamide moieties. frontiersin.org By identifying the critical physicochemical and structural descriptors, QSAR serves as a powerful predictive tool in the optimization of this compound derivatives.

Biological Activities and Molecular Mechanisms of 2 Phenoxy N Phenylsulfonyl Acetamide Pre Clinical/in Vitro/in Vivo Non Human Focus

Investigations into Enzyme Inhibition and Activation by 2-phenoxy-N-(phenylsulfonyl)acetamide Derivatives

The core structure of phenoxy acetamide (B32628) and phenylsulfonyl acetamide has served as a template for developing potent enzyme inhibitors. Derivatives have been shown to target a wide array of enzymes implicated in inflammation, cancer, and neurological disorders.

Specific Enzyme Targets and Binding Affinities (e.g., Urease, MAO-A/B, COX-2, 5-LOX, PARP-1, BCR-ABL1)

Preclinical studies have identified several specific enzyme targets for derivatives of this compound. The binding affinities, typically expressed as the half-maximal inhibitory concentration (IC₅₀), demonstrate the potency and, in some cases, the selectivity of these compounds.

Urease: Certain N-phenylsulfonyl acetamide derivatives have been explored as urease inhibitors. A series of 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids were synthesized and showed high potency against urease. The most active among them, compound d7 (2-(N-(3-nitrophenyl)-N-(4-bromophenylsulfonyl)aminoacetohydroxamic acid), exhibited an IC₅₀ value of 0.13 µM. Another study focused on sulfonamide-1,2,3-triazole-acetamide derivatives, which also demonstrated significant urease inhibition. nih.govresearchgate.net The most potent of this series, compound 11b (2-(4-(((4-methyl-N-phenylphenyl)sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)acetamide), was found to be a highly effective urease inhibitor with an IC₅₀ of 0.12 µM, approximately 198 times more potent than the standard inhibitor thiourea (B124793). nih.govresearchgate.net

Monoamine Oxidase (MAO-A/B): A series of 2-phenoxyacetamide (B1293517) analogues were evaluated for their ability to inhibit monoamine oxidase A and B. nih.gov Many of these compounds showed a preference for inhibiting MAO-A. nih.gov Notably, 2-(4-Methoxyphenoxy)acetamide was identified as a highly selective MAO-A inhibitor (Selectivity Index > 245), while another derivative, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide , proved to be the most potent dual MAO-A/B inhibitor with IC₅₀ values of 0.018 µM and 0.07 µM, respectively. nih.gov

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): In the search for safer anti-inflammatory agents, N-(benzene sulfonyl)acetamide derivatives have been designed as dual inhibitors of COX-2 and 5-LOX. Two compounds, 9a and 9b , demonstrated potent inhibitory activities against both enzymes. Compound 9a was particularly effective, with IC₅₀ values of 0.011 µM for COX-2 and 0.046 µM for 5-LOX. These compounds were found to be weak inhibitors of the COX-1 isoform, indicating a favorable selectivity profile towards COX-2. mdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a nuclear enzyme involved in DNA repair and cell death, making it a target in cancer therapy. nih.gov Acetamide sulphonyl analogs and phenoxyacetamide derivatives have been investigated for cytotoxic activity, with some showing promise as PARP-1 inhibitors. nih.gov For instance, certain phenoxy acetamide derivatives were found to induce apoptosis in HepG2 liver cancer cells, a mechanism that can be associated with PARP-1 inhibition. nih.gov

BCR-ABL1 Kinase: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). nih.gov Structure-based virtual screening led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as a new class of BCR-ABL1 inhibitors. nih.gov The most potent compound from this series, 10m , inhibited K562 cancer cells with an IC₅₀ value of 0.98 µM and demonstrated a synergistic anti-proliferative effect when combined with the allosteric inhibitor asciminib (B605619). nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Derivative Class / Compound | IC₅₀ (µM) | Selectivity / Notes | Source |

|---|---|---|---|---|

| Urease | Compound d7 | 0.13 | More potent than acetohydroxamic acid. | |

| Urease | Compound 11b | 0.12 | 198-fold more potent than thiourea. | nih.govresearchgate.net |

| MAO-A | 2-(4-Methoxyphenoxy)acetamide | 0.22 | Selectivity Index (B/A) > 245 | nih.gov |

| MAO-A | (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | 0.018 | Most potent dual inhibitor in its series. | nih.gov |

| MAO-B | (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | 0.07 | ||

| COX-2 | Compound 9a | 0.011 | Dual COX-2/5-LOX inhibitor. | |

| 5-LOX | Compound 9a | 0.046 | ||

| COX-2 | Compound 9b | 0.023 | Dual COX-2/5-LOX inhibitor. | |

| 5-LOX | Compound 9b | 0.31 | ||

| BCR-ABL1 | Compound 10m | 0.98 | Inhibits K562 cells. | nih.gov |

Mechanistic Enzymology of Inhibition

Studies have delved into the mechanisms by which these derivatives inhibit their target enzymes. For urease, kinetic analysis of 2-(N-(3-nitrophenyl)-N-(4-bromophenylsulfonyl)aminoacetohydroxamic acid (d7) revealed a reversible and mixed-mode of inhibition. This suggests the compound binds to both the free enzyme and the enzyme-substrate complex.

For MAO inhibitors, kinetic studies of 2-phenoxyethoxy-caffeine analogues, a related class of compounds, showed them to be reversible inhibitors of MAO-B. The inhibition of COX-2 and 5-LOX by N-(benzene sulfonyl)acetamide derivatives is critical for their anti-inflammatory profile, as this dual action blocks two major pathways in the arachidonic acid cascade, potentially offering a safer alternative to traditional NSAIDs.

Receptor Binding and Modulation by this compound Derivatives

In addition to enzyme inhibition, derivatives based on this scaffold have been shown to interact with specific receptors, notably those involved in pain signaling.

Receptor Subtype Selectivity (e.g., TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. nih.gov A series of N-(benzene sulfonyl)acetamide derivatives were identified as multifunctional agents that, in addition to inhibiting COX-2 and 5-LOX, also act as potent TRPV1 inhibitors. iasp-pain.org Compound 9a from this series showed remarkable inhibitory activity against the TRPV1 receptor with an IC₅₀ value of 0.008 µM, while compound 9b had an IC₅₀ of 0.14 µM. This multi-target activity is a promising strategy for developing novel analgesics. iasp-pain.org

Table 2: Receptor Inhibition by N-(benzene sulfonyl)acetamide Derivatives

| Receptor Target | Compound | IC₅₀ (µM) | Source |

|---|---|---|---|

| TRPV1 | Compound 9a | 0.008 | |

| TRPV1 | Compound 9b | 0.14 |

Allosteric Modulation Studies

The development of the allosteric BCR-ABL1 inhibitor asciminib has highlighted the importance of targeting sites other than the highly conserved ATP-binding pocket. nih.gov The discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, which show a synergistic effect with asciminib, suggests they may have a different binding mode or mechanism of action, potentially involving allosteric modulation, although further studies are needed to confirm this. nih.gov

Effects on Cellular Signaling Pathways by this compound Derivatives (In vitro/Animal Models)

The inhibition of key enzymes and receptors by these compounds translates into downstream effects on cellular signaling pathways.

In CML cells, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives demonstrated inhibition of BCR-ABL-dependent signaling. nih.gov BCR-ABL1 is known to activate multiple pro-survival pathways, including the STAT5 and CRKL pathways. nih.gov Inhibition of this kinase by these derivatives leads to a reduction in aberrant cell proliferation and promotes apoptosis. nih.gov

In the context of inflammation, the dual inhibition of COX-2 and 5-LOX by N-(benzene sulfonyl)acetamide derivatives effectively downregulates the production of prostaglandins (B1171923) and leukotrienes, key mediators of inflammatory signaling. Furthermore, related acetamide compounds have been shown to suppress inflammation in animal models of arthritis by modulating Toll-like receptor (TLR-2 and TLR-4) signaling and reducing the production of downstream pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov This indicates that the broader class of acetamides can interfere with crucial inflammatory signaling cascades.

Antiparasitic Activities and Target Identification (In vitro/Animal Models)

Research into the antiparasitic potential of compounds featuring a phenoxy acetamide core has identified a series of α-phenoxy-N-sulfonylphenyl acetamides as inhibitors of Leucyl-tRNA synthetase (LeuRS) in Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. acs.orgacs.orgresearchgate.net LeuRS is a crucial enzyme for the parasite's survival as it is essential for protein synthesis. pnas.org The inhibition of this enzyme can halt protein production, leading to the death of the parasite, making it an attractive target for the development of new antitrypanosomal drugs. acs.orgpnas.org

A study focused on the design and synthesis of these α-phenoxy-N-sulfonylphenyl acetamides revealed them as a new scaffold for developing agents against HAT. acs.org Within this series, structure-activity relationship (SAR) studies were conducted to optimize the inhibitory potency against T. brucei Leucyl-tRNA synthetase (TbLeuRS). While the specific inhibitory concentration (IC50) for the parent compound, this compound, is not detailed in the available literature, the research highlighted a significantly more potent derivative. One of the most effective compounds from this series demonstrated an IC50 value of 0.70 μM, which was a 250-fold improvement over the initial hit compound in the study. acs.org This suggests that while the core structure possesses activity, substitutions on the phenyl rings are critical for potent inhibition of the target enzyme. acs.org

The general mechanism of action for this class of compounds is the inhibition of the aminoacylation activity of LeuRS. nih.gov This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. nih.gov By inhibiting this process, the α-phenoxy-N-sulfonylphenyl acetamides effectively disrupt the parasite's ability to produce essential proteins, leading to its demise. acs.org

Table 1: In Vitro Activity of a Key α-phenoxy-N-sulfonylphenyl acetamide Derivative against T. brucei Leucyl-tRNA Synthetase (TbLeuRS)

| Compound | Target | Organism | Activity (IC50) |

| Potent Derivative (28g) | Leucyl-tRNA synthetase (LeuRS) | Trypanosoma brucei | 0.70 μM acs.org |

| This compound | Leucyl-tRNA synthetase (LeuRS) | Trypanosoma brucei | Data not available in cited literature |

Note: The specific inhibitory activity of this compound was not specified in the reviewed literature. The data presented is for a potent analogue from the same chemical series.

Neurobiological Activity and Mechanistic Insights (In vitro/Animal Models)

Based on a comprehensive review of available scientific literature, there are no published preclinical, in vitro, or in vivo studies focusing on the neurobiological activity of the specific chemical compound this compound. Specifically, there is no research available detailing its potential activity as an inhibitor of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B), nor are there any mechanistic insights into its potential effects on the central nervous system in animal models.

While some research has been conducted on other, structurally distinct, phenoxyacetamide derivatives as potential monoamine oxidase inhibitors, these findings cannot be directly extrapolated to this compound. Therefore, any discussion of its neurobiological activity would be speculative and fall outside the scope of existing scientific evidence.

Advanced Analytical Techniques in the Study of 2 Phenoxy N Phenylsulfonyl Acetamide

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure and bonding of 2-phenoxy-N-(phenylsulfonyl)acetamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence of the compound's framework. In ¹H NMR, characteristic signals for the amide proton (NH), aromatic protons of the phenoxy and phenylsulfonyl groups, and the methylene (B1212753) (CH₂) protons are observed. For instance, in related acetamide (B32628) structures, NH protons often appear as singlets in the downfield region around 11.8 ppm, while methyl group protons are found much further upfield scirp.org. The signals for the protons of the CH₂ group adjacent to the trichloromethyl group in similar acetamide derivatives have been observed as doublets between 7.03 and 5.98 ppm mdpi.com.

¹³C NMR spectroscopy complements this by identifying the carbon skeleton, including distinct signals for the carbonyl carbon, aromatic carbons, and the methylene carbon.

To delve deeper into the molecule's conformation and connectivity, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, such as those within the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for conformational analysis, as it identifies protons that are close in space, even if they are not directly bonded. This data helps to define the three-dimensional shape of the molecule in solution.

For solid-state analysis, advanced methods like Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR (ssNMR) can overcome the inherent low sensitivity of NMR nih.gov. DNP can enhance signal sensitivity by one to two orders of magnitude, enabling experiments that are otherwise impractical, such as acquiring natural isotopic abundance ¹³C-¹³C correlation spectra to map the carbon framework in the solid state nih.gov.

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Acetamide Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Source |

| ¹H | Amide (N-H) | 8.0 - 11.9 | scirp.orgmdpi.com |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 | mdpi.com |

| ¹H | Methylene (O-CH₂-C=O) | ~4.7 | General |

| ¹³C | Carbonyl (C=O) | 165 - 175 | mdpi.com |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | mdpi.com |

| ¹³C | Methylene (O-CH₂-C=O) | ~65 | General |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding. These two methods are complementary due to their different selection rules: FT-IR measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability horiba.com.

For this compound, key vibrational modes include:

N-H stretching: The position of this band is highly sensitive to hydrogen bonding.

C=O stretching (Amide I band): A strong band in the FT-IR spectrum, its frequency provides insight into the electronic environment and hydrogen bonding.

S=O stretching (sulfonyl group): Strong bands characteristic of the SO₂ group.

C-O-C stretching (ether linkage): Bands associated with the phenoxy group.

In related acetamide compounds, intermolecular N-H···O=C hydrogen bonds are a dominant feature, leading to the formation of molecular chains or dimers in the solid state researchgate.net. Comparing experimental spectra with theoretical values obtained from Density Functional Theory (DFT) calculations helps in assigning complex vibrational modes and understanding the effects of intermolecular interactions nih.gov.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Acetamide and Sulfonamide Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique | Source |

| N-H | Stretch (H-bonded) | 3200 - 3300 | FT-IR | researchgate.net |

| C=O | Stretch (Amide I) | 1650 - 1700 | FT-IR | nih.gov |

| N-H | Bend (Amide II) | 1550 - 1620 | FT-IR | nih.gov |

| S=O | Asymmetric Stretch | 1300 - 1350 | FT-IR | General |

| S=O | Symmetric Stretch | 1140 - 1180 | FT-IR | General |

| C-O-C | Asymmetric Stretch | 1200 - 1275 | FT-IR | General |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The aromatic rings (phenoxy and phenylsulfonyl) contain π-electron systems that give rise to characteristic π→π* transitions, typically observed as strong absorption bands in the UV region scirp.org. The carbonyl and sulfonyl groups contain non-bonding electrons (n-electrons), which can lead to weaker n→π* transitions scirp.org. The position and intensity of these absorption bands can be influenced by the solvent polarity researchgate.net.

Fluorescence spectroscopy, a more sensitive technique, can also be employed. If the molecule fluoresces upon excitation, the resulting emission spectrum provides further information about its electronic structure and excited states. While not all molecules are fluorescent, this technique can be a powerful tool for specific applications.

Table 3: Typical Electronic Transitions Observed in Related Aromatic Amides

| Transition Type | Chromophore | Approximate λ_max (nm) | Source |

| π→π | Phenyl Rings | 200 - 280 | scirp.org |

| n→π | Carbonyl (C=O) | 270 - 300 | scirp.org |

Mass Spectrometry for Metabolite Profiling and Fragmentation Studies (Non-human Biological Matrices)

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is particularly powerful for metabolite profiling in non-human biological matrices, such as in vitro incubations with liver microsomes or hepatocytes nih.govresearchgate.net.

This approach allows for the untargeted identification of metabolic products. For a compound like this compound, potential metabolic transformations (Phase I) could include hydroxylation of the aromatic rings or hydrolysis. These metabolites can then undergo Phase II conjugation, such as sulfation or glucuronidation, to form more water-soluble products researchgate.net.

Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent ion and its metabolites. The resulting fragmentation patterns provide structural information that is crucial for identifying the exact structure of the metabolites nih.gov. Techniques like hybrid quadrupole ion mobility spectrometry time-of-flight mass spectrometry (Q/IMS/TOFMS) can separate metabolites based on their size and shape in addition to their mass-to-charge ratio, providing an extra dimension of separation and characterization nih.gov. A systematic workflow using UHPLC-HRMS/MS can be employed to screen for and identify sulfated metabolites in biological fluids from non-human sources frontiersin.org.

X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a compound in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation nih.gov.

For this compound, X-ray analysis would reveal the spatial arrangement of the phenoxy, acetamide, and phenylsulfonyl moieties relative to one another. Crucially, it elucidates the network of intermolecular interactions that govern the crystal packing. In related sulfonamide structures, N-H···O hydrogen bonds are a common and critical interaction, often linking molecules into chains or more complex three-dimensional networks nih.govresearchgate.net. The analysis can also reveal other weak interactions, such as C-H···O and C-H···π interactions, that contribute to the stability of the crystal structure researchgate.net.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for the Related Compound N-(Phenylsulfonyl)acetamide

| Parameter | Value | Source |

| Chemical Formula | C₈H₉NO₃S | nih.gov |

| Crystal System | Tetragonal | nih.gov |

| Space Group | I4₁/a | nih.gov |

| a (Å) | 7.9400 (5) | nih.gov |

| c (Å) | 15.288 (2) | nih.gov |

| V (ų) | 963.81 (15) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Key Interaction | N—H⋯O hydrogen bonds forming chains | nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, LC, Chiral Chromatography)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for its purification and purity assessment. They are also vital for monitoring the progress of chemical reactions during its synthesis.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods. Coupled with detectors like UV-Vis or MS, LC provides quantitative information on the purity of a sample. Reversed-phase HPLC is typically the method of choice. These techniques are central to metabolite profiling studies researchgate.netfrontiersin.org.

Gas Chromatography (GC): GC can be used if the compound is thermally stable and volatile. For non-volatile compounds like this one, derivatization may be required to increase volatility.

Chiral Chromatography: this compound is an achiral molecule. However, if chiral derivatives were to be synthesized, chiral chromatography would be the essential technique for separating the resulting enantiomers.

Table 5: Application of Chromatographic Methods

| Method | Primary Application | Detector |

| UHPLC / HPLC | Purity assessment, reaction monitoring, metabolite profiling | UV-Vis, MS, MS/MS |

| GC | Purity assessment (if volatile or derivatized) | Flame Ionization (FID), MS |

| Chiral HPLC | Separation of enantiomers of chiral derivatives | UV-Vis, Polarimeter |

Future Directions and Emerging Applications of 2 Phenoxy N Phenylsulfonyl Acetamide

Development of 2-phenoxy-N-(phenylsulfonyl)acetamide as Chemical Probes for Biological Systems

The phenoxy acetamide (B32628) scaffold is recognized as a significant pharmacophore, a molecular framework responsible for a drug's biological activity. nih.gov Derivatives of this structure have demonstrated a wide array of pharmacological effects, suggesting that this compound could be developed into a valuable chemical probe for exploring complex biological systems.

Chemical probes are small molecules used to study and manipulate biological processes and protein function. The development of this compound as such a probe would hinge on its potential to interact with specific molecular targets. Research on related compounds provides a roadmap for these investigations. For instance, various phenoxy acetamide derivatives have been synthesized and evaluated for several biological activities. researchgate.net

Table 1: Investigated Biological Activities of Phenoxy Acetamide Derivatives

| Biological Activity | Target/Application Area | Key Findings from Related Compounds | Citation |

|---|---|---|---|

| Anti-cancer | Oncology | Derivatives have shown remarkable activity against various human cancer cell lines, including breast cancer (MCF-7). nih.govresearchgate.net | nih.govresearchgate.net |

| Anti-inflammatory | Inflammation | Halogen-containing phenoxy derivatives, in particular, have been shown to enhance anti-inflammatory functions. nih.gov | nih.gov |

| Analgesic | Pain Management | Certain derivatives exhibit significant analgesic activity, in some cases comparable or superior to standard drugs. nih.gov | nih.gov |

| Acetylcholinesterase (AChE) Inhibition | Neurodegenerative Disease (e.g., Alzheimer's) | Novel series of related compounds have displayed high inhibitory activity against AChE, a key target in Alzheimer's treatment. nih.gov | nih.gov |

Given these precedents, this compound could be synthesized and screened to identify its specific biological targets. Its unique combination of a phenoxy group and a phenylsulfonyl moiety might confer novel selectivity or potency, making it a useful tool for enzyme inhibition studies or for elucidating new therapeutic pathways.

Integration of this compound in Material Science (e.g., Organic Semiconductors, Functional Coatings)

The application of this compound in material science represents a largely unexplored frontier. Currently, there is limited specific research detailing the use of this compound or its close analogs in fields like organic semiconductors or functional coatings. However, the inherent structural features of the molecule—aromatic rings from the phenoxy and phenylsulfonyl groups—are common in materials designed for organic electronics. These π-rich systems are crucial for charge transport in semiconductor applications.

Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit. The properties of such materials, including thermal stability, conductivity, and film-forming capabilities, would need to be systematically investigated. The presence of polar groups like the amide and sulfonyl functions could also be exploited to create functional coatings with specific adhesion, surface energy, or protective properties. This area is speculative but holds potential for novel material design.

Green Synthesis and Sustainable Production of this compound

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles. unibo.it The future production of this compound will likely focus on developing environmentally benign synthesis routes that minimize waste and hazard. unibo.it

The core principles of green chemistry that could be applied include:

Waste Prevention: Designing synthetic pathways that generate minimal by-products. unibo.it

Atom Economy: Maximizing the incorporation of all starting materials into the final product. unibo.it

Use of Renewable Feedstocks: Exploring the use of raw materials derived from renewable sources, such as phenol (B47542) produced from biomass. unibo.it

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous organic solvents in favor of water or other green alternatives. unibo.it

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. unibo.it

Computational Design and Optimization of Novel this compound Derivatives

Computational chemistry is a powerful tool in modern drug discovery and material design, allowing for the rational design and optimization of new molecules before their physical synthesis. nih.gov This approach can be applied to create novel derivatives of this compound with enhanced properties.

The process often involves several key steps:

Hit Identification: A starting molecule, or "hit," can be identified from computational databases through virtual screening. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship): This method develops a mathematical model that relates the chemical structure of a molecule to its biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives. nih.gov

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein (e.g., an enzyme). It helps in understanding the binding interactions and in designing modifications to improve potency and selectivity. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial for developing safe and effective therapeutic agents. nih.gov

By applying these computational methods, researchers can systematically modify the structure of this compound—for instance, by adding different substituents to the aromatic rings—to optimize its interaction with a specific biological target or to fine-tune its material properties. nih.govnih.gov

Collaborative Research Opportunities in this compound Research

Advancing the understanding and application of this compound will require a multidisciplinary, collaborative approach. Medicinal chemistry itself is an interdisciplinary science that integrates organic, physical, and computational chemistry with pharmacology. nih.gov

Future progress will depend on partnerships between various specialists:

Synthetic Organic Chemists to develop efficient and sustainable methods for producing the compound and its derivatives.

Medicinal Chemists and Pharmacologists to design and evaluate the biological activities of new derivatives and identify their mechanisms of action.

Computational Chemists to model molecular properties, predict activities, and guide synthetic efforts.

Material Scientists and Physicists to investigate the potential of these compounds in new materials, such as organic electronics or smart coatings.

Industrial Partners to scale up production and translate promising laboratory findings into real-world applications. nih.gov

Such collaborations are essential for navigating the complexities of drug development and material innovation, ultimately unlocking the full potential of this promising chemical scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-phenoxy-N-(phenylsulfonyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 2-chloroacetamide with phenoxide ions in a biphasic solvent system (e.g., toluene:water) under reflux. Sodium azide or K₂CO₃ may act as a base to deprotonate the phenol .

- Step 2 : Sulfonylation of the intermediate with phenylsulfonyl chloride in anhydrous conditions. Purification via recrystallization (ethanol/water) or column chromatography is critical to isolate the product .

- Optimization : Reaction time, temperature, and stoichiometry of the sulfonylating agent significantly impact yield. TLC monitoring (hexane:ethyl acetate = 9:1) ensures reaction completion .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR confirm the acetamide backbone and sulfonyl-phenoxy substituents. Key signals include δ ~2.1 ppm (acetamide CH₃) and δ ~7.3–7.8 ppm (aromatic protons) .

- XRD : Single-crystal X-ray diffraction resolves the anti-parallel conformation of the N–H and C=O groups and hydrogen-bonded C(4) chains along the [001] direction. SHELX software refines the structure with R-factors < 0.05 .

- FTIR : Strong bands at ~1670 cm⁻¹ (C=O stretch) and ~1330/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) validate functional groups .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing and stability of this compound?

The crystal lattice is stabilized by N–H···O hydrogen bonds between the sulfonamide NH and carbonyl oxygen of adjacent molecules. These interactions form infinite C(4) chains, which propagate along the crystallographic axis. The torsion angle C1–S1–N1–C7 (-58.8°) dictates the molecular curvature, optimizing packing efficiency. Disruption of these interactions (e.g., via solvent polarity changes) can lead to polymorphism .

Q. What methodological challenges arise in resolving structural contradictions between computational models and experimental data?

- Conformational Flexibility : Density Functional Theory (DFT) may predict planar geometries, but XRD often reveals torsional strain (e.g., 58.3° dihedral angle between S=O and N–H groups). This discrepancy arises from intermolecular forces not fully captured in gas-phase computations .

- Refinement Artifacts : High thermal motion in the phenyl ring may inflate R-factors. Restraints on displacement parameters and multi-scan absorption corrections (e.g., CrysAlis RED) improve accuracy .

Q. How can reaction pathways be modified to enhance enantiomeric purity for chiral derivatives?

- Chiral Auxiliaries : Introduce (S)- or (R)-phenoxy groups during the initial alkylation step. Asymmetric catalysis (e.g., BINOL-based ligands) can enforce stereocontrol .

- Crystallization-Induced Resolution : Use ethanol/water mixtures to selectively crystallize one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. What strategies address discrepancies in biological activity data across studies?

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to mitigate aggregation. Solubility >61.3 µg/mL is critical for in vitro assays .

- Receptor Binding Assays : Surface Plasmon Resonance (SPR) or ITC quantify binding affinity (Kd) to sulfonamide-targeted enzymes (e.g., carbonic anhydrase). Contradictions may arise from buffer ionic strength or pH variations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products